molecular formula C30H47Cl2N5O5S B611676 VH032 phenol-linker 2

VH032 phenol-linker 2

Cat. No.: B611676
M. Wt: 660.7 g/mol
InChI Key: ZDPHPLMGGQWIRY-SGROTYDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VH 032 phenol - linker 2 is a functionalized von-Hippel-Lindau (VHL) protein ligand used primarily in PROTAC (Proteolysis Targeting Chimera) research and development. This compound incorporates an E3 ligase ligand plus an alkyl linker, making it ready for conjugation to a target protein ligand . The chemical formula for VH 032 phenol - linker 2 is C30H47Cl2N5O5S, and it has a molecular weight of 660.7 g/mol .

Scientific Research Applications

VH 032 phenol - linker 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of PROTAC molecules, which are designed to target and degrade specific proteins.

    Biology: Employed in studies of protein-protein interactions and the ubiquitin-proteasome system.

    Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer by degrading disease-causing proteins.

    Industry: Utilized in the development of new drug candidates and therapeutic strategies

Mechanism of Action

Target of Action

The primary target of VH032 phenol-linker 2 is the von Hippel-Lindau (VHL) protein . VHL is an E3 ubiquitin ligase, an essential enzyme in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and VHL plays a crucial role in this process by recruiting substrates for ubiquitination and subsequent proteasomal degradation .

Mode of Action

This compound is a functionalized VHL ligand used in Proteolysis-Targeting Chimera (PROTAC) research and development . It incorporates an E3 ligase ligand plus a linker ready for conjugation to a target protein ligand . The compound is designed to simultaneously bind to an E3 ligase and a target protein, inducing target ubiquitination and degradation . This process effectively hijacks the ubiquitin-proteasome pathway towards non-native neo-substrate proteins .

Biochemical Pathways

The key biochemical pathway affected by this compound is the ubiquitin-proteasome system . By binding to the VHL E3 ligase and a target protein, the compound induces the ubiquitination and subsequent degradation of the target protein . This mechanism allows for the selective degradation of specific proteins, providing a powerful tool for regulating protein levels within cells .

Pharmacokinetics

PROTACs are typically designed to have good cell permeability, allowing them to effectively reach their intracellular targets . The presence of a linker in this compound also suggests a potential for tunable pharmacokinetics, as the nature and length of the linker can influence the compound’s distribution and clearance .

Result of Action

The primary result of this compound’s action is the degradation of its target protein . By inducing the ubiquitination of the target, the compound leads to its subsequent degradation by the proteasome . This can result in the downregulation of the target protein’s activity, with potential impacts on various cellular processes depending on the specific protein targeted .

Action Environment

The action of this compound, like all PROTACs, can be influenced by various environmental factors. These can include the presence of other proteins, the cellular context, and the specific conditions under which the compound is used

Biochemical Analysis

Biochemical Properties

VH032 phenol-linker 2 plays a significant role in biochemical reactions. It is a VHL/HIF-1α interaction inhibitor . The compound can bind to an E3 ligase and a target protein simultaneously to induce target ubiquitination and degradation . This interaction with enzymes, proteins, and other biomolecules is fundamental for PROTAC development .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to induce target ubiquitination and degradation can significantly alter cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a VHL/HIF-1α interaction inhibitor, it exerts its effects at the molecular level . The compound’s ability to bind to an E3 ligase and a target protein simultaneously allows it to induce target ubiquitination and degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies may observe threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH 032 phenol - linker 2 involves multiple steps, starting with the preparation of the VHL ligand. The VHL ligand is functionalized with a phenol group and an alkyl linker. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of VH 032 phenol - linker 2 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions

VH 032 phenol - linker 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various conjugates of VH 032 phenol - linker 2 with different target protein ligands. These conjugates are used in PROTAC research to study protein degradation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VH 032 phenol - linker 2 is unique due to its specific functionalization with a phenol group and an alkyl linker, which allows for versatile conjugation to various target protein ligands. This versatility makes it a valuable tool in the development of PROTAC molecules and targeted protein degradation strategies .

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(6-aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N5O5S.2ClH/c1-19-26(41-18-33-19)21-10-11-22(25(14-21)40-13-9-7-6-8-12-31)16-32-28(38)24-15-23(37)17-35(24)29(39)27(30(3,4)5)34-20(2)36;;/h10-11,14,18,23-24,27,37H,6-9,12-13,15-17,31H2,1-5H3,(H,32,38)(H,34,36);2*1H/t23-,24+,27-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPHPLMGGQWIRY-SGROTYDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47Cl2N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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